molecular formula C12H16O2 B1605403 4-Cyclohexylresorcinol CAS No. 2138-20-7

4-Cyclohexylresorcinol

Cat. No. B1605403
CAS RN: 2138-20-7
M. Wt: 192.25 g/mol
InChI Key: LSEHCENPUMUIKC-UHFFFAOYSA-N
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Description

4-Cyclohexylresorcinol is a chemical compound with the formula C12H16O2 and a molecular weight of 192.2542 . It is also known by the IUPAC name 1,3-Benzenediol, 4-cyclohexyl .


Molecular Structure Analysis

The molecular structure of 4-Cyclohexylresorcinol consists of a resorcinol group (a benzene ring with two hydroxyl groups) and a cyclohexyl group . The 3D structure of this compound can be viewed using specific software .

Scientific Research Applications

1. Antibiotic Adjuvant

  • Summary of Application: 4-HR has been studied for its potential as an antibiotic adjuvant. This means it can enhance the antimicrobial activity of known compounds, making antibiotics more effective .
  • Methods of Application: In the study, 4-HR was combined with 12 clinically used antibiotics. Its growth-inhibiting activity was determined against a broad range of pro- and eukaryotic microorganisms .
  • Results: The application of 4-HR as an adjuvant revealed its efficiency against germination of bacterial dormant forms (spores) and prevented the formation of antibiotic-tolerant persister cells. In an in vivo mouse model of K. pneumoniae-induced sepsis, the combination of 4-HR and polymyxin was highly effective .

2. Cosmetic Application

  • Summary of Application: 4-HR is known for its pharmacological properties as anesthetic, antiseptic, and anthelmintic. It has recently gained interest as a cosmetic ingredient due to its anti-oxidant, anti-glycation, and melanogenic inhibitory properties .
  • Methods of Application: It can be applied topically in creams and included as an active ingredient in throat lozenges .
  • Results: Its use in cosmetics is increasing due to its safety and efficacy in certain biological processes of interest in skincare .

3. Tissue Engineering

  • Summary of Application: 4-HR has beneficial biological and pharmacological properties when used with a biomaterial. It has antimicrobial and antiseptic activity and can thus prevent contamination and infection of biomaterials .
  • Methods of Application: The specific methods of application in tissue engineering are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

4. Wound Healing

  • Summary of Application: 4-HR has been found to have applications in wound healing. It is an amphiphilic organic chemical and auto-regulator for micro-organisms. Its administration induces stress on the endoplasmic reticulum, changing protein folding .
  • Methods of Application: The application of 4-HR inhibits the NF-κB signal pathway and TNF-α production. In addition, 4-HR administration increases VEGF, TGF-β1, and calcification associated proteins .
  • Results: As a result, 4-HR administration increases angiogenesis and bone formation in the wounded area. Strong anti-inflammatory reaction and capillary regeneration in a diabetic model demonstrate that 4-HR can be applied to many types of surgical wounds .

5. Antimicrobial and Antiseptic

  • Summary of Application: 4-HR has antimicrobial and antiseptic activity and can thus prevent contamination and infection of biomaterials .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

6. Bone Formation

  • Summary of Application: 4-HR suppresses the nuclear factor kappa B (NF-κB) signaling pathway related to osteoclast differentiation. The suppression of NF-κB increases the bone formation marker and contributes to new bone formation .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for a related compound, 4-Hexylresorcinol, indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye damage . It is recommended to handle this compound with appropriate protective equipment and to seek medical attention if exposure occurs .

Future Directions

While specific future directions for 4-Cyclohexylresorcinol are not available, research into alkylresorcinols, such as 4-Hexylresorcinol, suggests potential applications in enhancing the efficiency of antibiotics . This could be a promising area for future research.

properties

IUPAC Name

4-cyclohexylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHCENPUMUIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175641
Record name 4-Cyclohexylresorcinol
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylresorcinol

CAS RN

2138-20-7
Record name 4-Cyclohexylresorcinol
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Record name 4-Cyclohexylresorcinol
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Record name 1, 4-cyclohexyl-
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Record name 4-Cyclohexylresorcinol
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Record name 4-cyclohexylresorcinol
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Synthesis routes and methods I

Procedure details

Resorcinol (2.2 g, 20 mmol) and cyclohexanol (6.33 ml, 6 g, 60 mmol) were suspended in 85% polyphosphoric acid (8 ml). The mixture was heated to 125° C. for 24 hours, after which time TLC appeared to show complete consumption of the starting materials. On cooling the mixture was partitioned between water (50 ml) and diethyl ether (50 ml). The aqueous layer was discarded, and the organic portion extracted with sodium hydroxide solution (2×50 ml, 2M). The base extract was washed with ether (3×50 ml), and then acidified with aqueous hydrochloric acid (120 ml, 2M). The organic components were then extracted into diethyl ether (2×50 ml), dried (magnesium sulfate), filtered and the solvent removed under reduced pressure. The resulting brown oil was then chromatographed on silica gel, eluting with ethyl acetate/petroleum ether (bp 60-80° C.) 1:2 to give the desired product as an off-white solid (1.7 g, 44%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6.33 mL
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

Resorcinol (2.2 g, 0.02 moles) was mixed with cyclohexanol (1 g, 0.01 moles) and zinc (II) chloride (0.48 g, 0.0035 moles) and the reaction mixture heated to 150° with stirring. After heating 2 hours, the reaction mixture was allowed to cool and then dissolved in ethyl acetate. Washed with water and dried over anhydrous magnesium sulphate. The solvent was evaporated to give a brown oil (3.0 g). Excess resorcinol was evaporated by heating in a Kugelrohr oven under reduced pressure (200°, 2 mmHg). Purified using a silica column eluted with ethyl acetate:isohexane 2:8 to give the product as a yellow oil (0.5 g). Trituration with isohexane gave the product as a white solid (0.2 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
RR Burtner - Journal of the American Chemical Society, 1953 - ACS Publications
… The interaction of 0.1 mole of 4-cyclohexylresorcinol dimethyl ether and 0.1 mole of maleic anhydride with 0.2 mole ofaluminum chloride in nitrobenzene solution was conducted in the …
Number of citations: 8 pubs.acs.org
S Kodama, K Fukui, M Takei - Journal of Synthetic Organic …, 1950 - jstage.jst.go.jp
… alcohol を 用 い て4-cyclohexylresorcinolを …
Number of citations: 0 www.jstage.jst.go.jp
WM McLamore - Journal of the American Chemical Society, 1951 - ACS Publications
… 6-Acetylamino-4-cyclohexylresorcinol.—Oxidation of 6-acetylamino-4-cyclohexylresorcinol in … (c) From 6-Nitroso-4-cyclohexylresorcinol.—Direct hydrolysis of the nitroso compound (as …
Number of citations: 17 pubs.acs.org
NP Buu-Hoï, HLE BIHAN, F BINON… - The Journal of Organic …, 1951 - ACS Publications
… In order to enhance the anthelmintic and antiseptic properties of 4-cyclohexylresorcinol by the … Another interesting derivative of 4-cyclohexylresorcinol is 4,5-dibromo-2,7-dicyclohexyl- …
Number of citations: 6 pubs.acs.org
C Ibraimov, LA Gribov, ST Talipov - Zhurnal Analiticheskoj Khimii, 1979 - inis.iaea.org
… , 4-(4-methyl-2-pyridylazo)-resorcinol, 4-(6-methyl-2-pyridylazo)-resorcinol, 4-(5-methyl-2-pyridylazo)-resorcinol, 4-(2-pyridylazo)-resorcinol, 6-(2-pyridylazo)-4-cyclohexylresorcinol and …
Number of citations: 2 inis.iaea.org
CM Suter, PG Smith - Journal of the American Chemical Society, 1939 - ACS Publications
… After an unsuccessful attempt to prepare 4-cyclohexylresorcinol by the method of Phillips13 it was obtained by an adaptation of the method employed by Chichibabin14 in the synthesis …
Number of citations: 7 pubs.acs.org
D HARWOOD, R BALTZLY… - The Journal of …, 1935 - Williams & Wilkins.
Number of citations: 0
D HARWOOD, R BALTZLY… - … by Members of …, 1935 - International Health Division of the …
Number of citations: 0
M TOMITA, S UYEO… - YAKUGAKU …, 1952 - … SOC JAPAN 2-12-15 SHIBUYA …
Number of citations: 0
M TOMITA, S UYEO… - YAKUGAKU …, 1952 - … SOC JAPAN 2-12-15 SHIBUYA …
Number of citations: 0

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